An In-depth Technical Guide on 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
An In-depth Technical Guide on 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. The benzodioxole moiety is a key structural feature in numerous biologically active compounds, and its incorporation into a hydrazide scaffold presents significant opportunities for drug discovery and development. This document summarizes key physicochemical data, details established experimental protocols for its synthesis and subsequent derivatization, and explores the compound's role as a versatile intermediate for creating novel therapeutic agents. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.
Chemical Properties and Identification
2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide is a heterocyclic organic compound featuring a benzodioxole ring system linked to an acetohydrazide functional group. This structure serves as a valuable building block in medicinal chemistry.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Reference |
| Chemical Name | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | [1][2] |
| CAS Number | 14731-88-5 | [1][2][3] |
| Molecular Formula | C9H10N2O3 | [1][2][3] |
| Molecular Weight | 194.19 g/mol | [1][2][3] |
| MDL Number | MFCD08445398 | [1] |
| SMILES | O=C(NN)CC1=CC=C(OCO2)C2=C1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 222 | [1] |
| XLogP3 | 0.4 | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide typically follows a well-established route for preparing hydrazides: the hydrazinolysis of a corresponding ester precursor.
Detailed Experimental Protocol: Synthesis
This protocol is based on general procedures for hydrazide synthesis from esters.[4][5][6]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, ethyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent), in a suitable alcohol solvent such as ethanol or methanol.
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Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution. A catalytic amount of acid, like a few drops of glacial acetic acid, can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically heated to reflux for several hours (4-16 hours).[4] Progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water. The resulting solid precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[4]
Characterization Protocols
The structure and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O (amide I) stretching at approximately 1650-1680 cm⁻¹, and C-O-C stretching of the benzodioxole ring.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should display signals corresponding to the aromatic protons on the benzodioxole ring, a singlet for the O-CH₂-O protons (typically around 5.9-6.0 ppm), a singlet for the CH₂ group adjacent to the carbonyl, and exchangeable signals for the NH and NH₂ protons.[7][8]
-
¹³C NMR: The carbon NMR would confirm the presence of the carbonyl carbon (around 165-170 ppm), carbons of the benzodioxole ring, and the aliphatic CH₂ carbon.[7][8]
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to 194.19.[1][2][3]
Biological Activity and Drug Development Potential
While direct studies on the biological activity of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide are limited, the structural motifs—the benzodioxole ring and the hydrazide/hydrazone functionality—are well-represented in pharmacologically active molecules.[9][10][11]
Role as a Precursor for Bioactive Hydrazones
Acetohydrazides are crucial intermediates for the synthesis of N-acylhydrazones, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The terminal -NH₂ group of the acetohydrazide readily condenses with various aldehydes and ketones to form the corresponding hydrazones.
Potential as an Anticancer Agent
The 1,3-benzodioxole moiety is present in several compounds investigated for their anticancer properties.[10][12][13] These derivatives have been shown to induce apoptosis, inhibit crucial enzyme systems like the thioredoxin system, and arrest the cell cycle in various cancer cell lines.[9][10][12] For instance, some benzodioxole derivatives have demonstrated the ability to inhibit Src homology-2 (SH2) domain-containing phosphatase-2 (SHP2), a key mediator in cancer development.[10] The synthesis of hydrazone derivatives from the title compound could yield novel agents that target such oncogenic signaling pathways.
References
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- 2. 14731-88-5 | MFCD08445398 | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide [aaronchem.com]
- 3. 14731-88-5|2-(1,3-Benzodioxol-5-yl)acetohydrazide|2-(1,3-Benzodioxol-5-yl)acetohydrazide|-范德生物科技公司 [bio-fount.com]
- 4. alcrut.com [alcrut.com]
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- 7. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
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